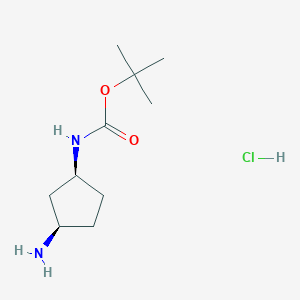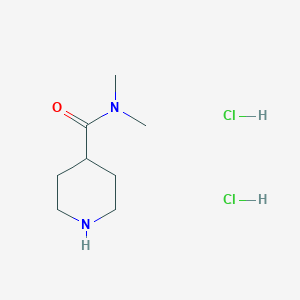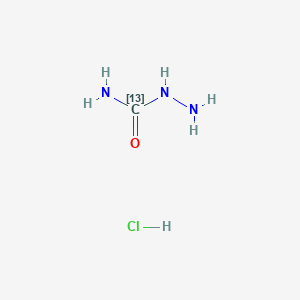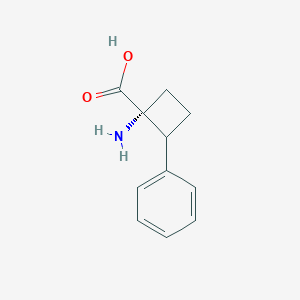
(1R,2S)-rel-1-amino-2-phenylcyclobutanecarboxylic acid
Overview
Description
“(1R,2S)-rel-1-amino-2-phenylcyclobutanecarboxylic acid” is an organic compound that belongs to the class of beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom . It is also a stereoisomer, meaning it has the same molecular formula and atom connectivity as its enantiomer, but a different 3D shape .
Synthesis Analysis
The asymmetric synthesis of similar compounds, such as (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni(ii) complex .
Chemical Reactions Analysis
The chemical reactions involving “(1R,2S)-rel-1-amino-2-phenylcyclobutanecarboxylic acid” could include PTC alkylation (SN2), homogeneous SN2′ cyclization, and disassembly of the resultant Ni(ii) complex .
Scientific Research Applications
Organic Synthesis
The synthesis of cyclobutane-containing compounds is of significant interest due to their potential applications in medicinal chemistry and material science. The preparation of enantiomerically enriched (1R,2S)-2-aminocyclobutane-1-carboxylic acids, for example, has been achieved through a series of enantiodivergent synthetic sequences. These methods demonstrate the flexibility and potential of cyclobutane amino acids in the design of biologically active molecules and materials with unique properties (Izquierdo et al., 2005).
Peptide Chemistry
Cyclobutane amino acids are used to introduce conformational constraints in peptides, leading to the formation of rigid and well-defined structures. This has been demonstrated in the synthesis of β-peptides containing cyclobutane amino acids, which exhibit strong intramolecular hydrogen bonds, leading to cis-fused octane structural units that confer high rigidity on these molecules. Such constrained peptides are of interest for their potential biological activities and as tools for studying peptide-protein interactions (Izquierdo et al., 2005).
Material Science
Cyclobutane derivatives have also been explored for their potential applications in the development of degradable polymeric materials. The synthesis and characterization of caffeic acid derivatives featuring cyclobutane rings have shown promising results, demonstrating the potential of these compounds in the creation of "green" degradable materials. These materials could have significant environmental benefits, offering an alternative to traditional, non-degradable polymers (Wang et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 1-aminocyclopropanecarboxylic acids (acc) have been noted for their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .
Mode of Action
It’s worth noting that similar compounds, such as acc, have been studied for their interaction with various biological targets .
Biochemical Pathways
It’s known that similar compounds, such as acc, play important roles in plant metabolism .
Result of Action
Similar compounds, such as acc, have been noted for their high physiological activity .
properties
IUPAC Name |
(1R)-1-amino-2-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9?,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQAZBBALROTIH-HCCKASOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C1C2=CC=CC=C2)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-rel-1-amino-2-phenylcyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





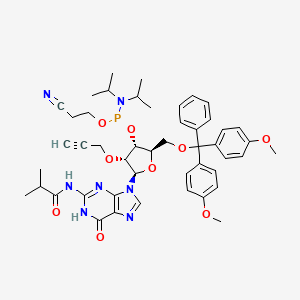

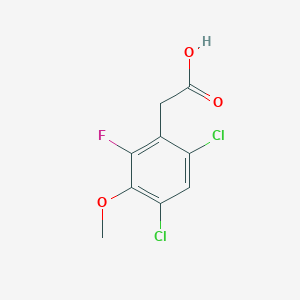
![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
![(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid](/img/structure/B1436935.png)
